molecular formula C18H13BrN2O5 B15152244 3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

Cat. No.: B15152244
M. Wt: 417.2 g/mol
InChI Key: FXZOPUIQPGLDKV-UHFFFAOYSA-N
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Description

3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with an acetylated amino group and a brominated isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid typically involves multiple steps:

    Formation of the Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative, under acidic conditions.

    Bromination: The bromination of the isoindole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acetylation: The acetylation of the amino group is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzoic Acid: The final step involves coupling the acetylated amino group with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of azido or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, especially those involving brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the acetylated amino group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-{(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl}benzoic acid: Lacks the acetyl group, which may affect its reactivity and binding properties.

    4-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid: Positional isomer with potentially different biological activity.

    3-{acetyl[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid: Contains chlorine atoms instead of bromine, which may alter its chemical and biological properties.

Uniqueness

The presence of both the acetyl group and the brominated isoindole ring in 3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid makes it unique compared to its analogs

Properties

Molecular Formula

C18H13BrN2O5

Molecular Weight

417.2 g/mol

IUPAC Name

3-[acetyl-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid

InChI

InChI=1S/C18H13BrN2O5/c1-10(22)20(13-4-2-3-11(7-13)18(25)26)9-21-16(23)14-6-5-12(19)8-15(14)17(21)24/h2-8H,9H2,1H3,(H,25,26)

InChI Key

FXZOPUIQPGLDKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)Br)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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